molecular formula C17H23N3O4S B12687172 Einecs 282-562-9 CAS No. 52497-46-8

Einecs 282-562-9

Cat. No.: B12687172
CAS No.: 52497-46-8
M. Wt: 365.4 g/mol
InChI Key: KVMLDUSKLVVPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 282-562-9 is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The preparation methods for Einecs 282-562-9 are not explicitly detailed in the available literature. general synthetic routes for similar compounds typically involve multi-step organic synthesis processes. These processes often include:

    Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.

    Reaction Conditions: Optimization of temperature, pressure, and solvents to facilitate the reaction.

    Catalysts: Use of catalysts to increase the reaction rate and yield.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Industrial production methods may involve scaling up these laboratory procedures to accommodate larger quantities, ensuring consistency and quality control.

Chemical Reactions Analysis

Einecs 282-562-9, like many organic compounds, can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.

    Addition: Addition of atoms or groups to double or triple bonds, typically using reagents like hydrogen or halogens.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action for Einecs 282-562-9 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific structure and properties of the compound.

Comparison with Similar Compounds

Einecs 282-562-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can focus on:

    Chemical Properties: Differences in reactivity, stability, and solubility.

    Biological Activity: Variations in pharmacological effects and toxicity.

    Industrial Applications: Distinct uses in manufacturing and production processes.

Some similar compounds include those listed in the EINECS inventory with comparable molecular formulas and functional groups .

Properties

CAS No.

52497-46-8

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

[4-[4-(dimethylazaniumyl)benzenecarboximidoyl]phenyl]-dimethylazanium;sulfate

InChI

InChI=1S/C17H21N3.H2O4S/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;1-5(2,3)4/h5-12,18H,1-4H3;(H2,1,2,3,4)

InChI Key

KVMLDUSKLVVPCO-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)[NH+](C)C.[O-]S(=O)(=O)[O-]

Related CAS

84255-16-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.